molecular formula C14H20O4 B11865315 Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate

Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate

Cat. No.: B11865315
M. Wt: 252.31 g/mol
InChI Key: GHUUMXBSKSWRNS-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate is a chemical compound with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol . It is a member of the ester class of compounds and is characterized by its unique spiro structure, which includes a spiro[5.5]undecane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate typically involves the reaction of diethyl 3-oxopentanedioate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate can be compared with other spiro compounds such as:

The uniqueness of this compound lies in its specific ester functional group and the spiro[5.5]undecane ring system, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has a distinctive spirocyclic structure characterized by the presence of two carbonyl groups and an ethyl ester functional group. Its chemical formula is C13H18O4C_{13}H_{18}O_4 with a CAS number of 1271063-42-3. The compound's molecular structure can be represented as follows:

Ethyl 2 4 dioxospiro 5 5 undecane 1 carboxylate\text{Ethyl 2 4 dioxospiro 5 5 undecane 1 carboxylate}

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

  • Antioxidant Properties : Studies indicate that compounds with similar structures exhibit significant antioxidant activities, which may protect cells from oxidative stress.
  • Enzyme Inhibition : Preliminary research suggests that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting various physiological processes.
  • Receptor Modulation : Some spirocyclic compounds have been shown to interact with specific receptors in the body, suggesting a possible role in modulating signaling pathways.

Antimicrobial Activity

A study conducted on derivatives of spiro compounds demonstrated that this compound exhibited antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines to evaluate the potential anticancer activity of this compound. The results showed varying degrees of cytotoxic effects:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound could be further explored for its anticancer properties.

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

ethyl 2,4-dioxospiro[5.5]undecane-5-carboxylate

InChI

InChI=1S/C14H20O4/c1-2-18-13(17)12-11(16)8-10(15)9-14(12)6-4-3-5-7-14/h12H,2-9H2,1H3

InChI Key

GHUUMXBSKSWRNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CC(=O)CC12CCCCC2

Origin of Product

United States

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